(Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide
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Overview
Description
(Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide, also known as CPE-1, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of CPE-1 involves a series of chemical reactions that result in the formation of a thiazolidinone ring, which is a common structural motif in many biologically active compounds. In
Mechanism of Action
The mechanism of action of (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. In diabetes, (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to activate the AMP-activated protein kinase pathway, which plays a key role in glucose metabolism. In neurodegenerative disorders, (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
(Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In diabetes, (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce oxidative stress. In neurodegenerative disorders, (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method. However, one limitation of (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and testing.
Future Directions
There are several future directions for research on (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, further studies on the pharmacokinetics and toxicity of (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide are needed to determine its safety and efficacy for clinical use.
Synthesis Methods
The synthesis of (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with ethylamine to form 2-chlorophenylacetamide. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone intermediate with ethyl isothiocyanate to form (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide. The overall yield of (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is approximately 40%.
Scientific Research Applications
(Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorder research, (Z)-N-(2-chlorophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-8-6-5-7-10(11)16/h5-8,12H,3-4,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWECZMAWDSRFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2Cl)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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